4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate
Overview
Description
4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate is a complex organic compound with a unique structure that combines a benzopyran moiety with a guanidinobenzoate group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate is serine proteases . Serine proteases are a type of protease enzymes that cleave peptide bonds in proteins, where serine serves as the nucleophilic amino acid at the enzyme’s active site.
Mode of Action
This compound acts as a spectrofluorometric substrate for serine proteases . When the compound is cleaved by the enzyme, it releases a fluorophore that can be detected using fluorescence spectroscopy. This allows for the sensitive detection and quantification of serine protease activity.
Biochemical Pathways
The compound is involved in the biochemical pathways related to clotting, clot removal, and complement action . These processes are regulated by serine proteases, and the compound’s fluorescence allows for the monitoring of these pathways.
Pharmacokinetics
It is known that the compound issoluble in DMSO , which suggests that it may have good bioavailability
Result of Action
The cleavage of this compound by serine proteases results in the release of a fluorophore. This leads to a change in fluorescence that can be measured, providing a quantitative readout of serine protease activity. This can be used to study the role of these enzymes in various biological processes, including clotting and complement activation .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect enzyme activity and the compound’s stability. It is also noted that the compound should be stored under desiccating conditions, in the dark, and at +4°C . These conditions help maintain the compound’s stability and ensure accurate measurement of serine protease activity.
Biochemical Analysis
It is a highly sensitive spectrofluorometric titrant for serine proteases .
Biochemical Properties
4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate interacts with several enzymes, including α- and β-trypsin, thrombin, and Factor Xa . It serves as a sensitive probe for the measurement of minute amounts of these serine proteases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with serine proteases. It serves as a substrate for these enzymes, and upon enzymatic action, it produces 4-methylumbelliferone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a condensation reaction between a phenol derivative and an appropriate β-keto ester.
Introduction of the Guanidinobenzoate Group: The guanidinobenzoate group is introduced through a coupling reaction between the benzopyran core and 4-guanidinobenzoic acid. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzopyran core or the guanidinobenzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-(4-fluoro-3-nitrophenyl)carbamate
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate
- 4-Methylumbelliferyl-beta-D-glucuronide
Uniqueness
4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate is unique due to its specific combination of a benzopyran core with a guanidinobenzoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 4-(diaminomethylideneamino)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4.ClH/c1-10-8-16(22)25-15-9-13(6-7-14(10)15)24-17(23)11-2-4-12(5-3-11)21-18(19)20;/h2-9H,1H3,(H4,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFWZROYEOVJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187785 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34197-46-1 | |
Record name | Benzoic acid, 4-[(aminoiminomethyl)amino]-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34197-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylumbelliferyl p-guanidinobenzoate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034197461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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